N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide
Description
N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide is a structurally complex molecule featuring a furan-2-carboxamide core, a phenyl diazenyl (azo) group, and a ketophenyl moiety. This compound has garnered attention in antiviral research, particularly against monkeypox virus (MPXV).
Properties
CAS No. |
297147-91-2 |
|---|---|
Molecular Formula |
C25H20N4O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-oxo-2-phenyl-1-(4-phenyldiazenylanilino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c30-23(18-8-3-1-4-9-18)24(27-25(31)22-12-7-17-32-22)26-19-13-15-21(16-14-19)29-28-20-10-5-2-6-11-20/h1-17,24,26H,(H,27,31) |
InChI Key |
WEGBNVJTBUUKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-phenyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Modifications
The furan-2-carboxamide scaffold is versatile, with modifications influencing bioactivity and physicochemical properties. Key structural analogues include:
Substituent Variations on the Phenyl Group
- N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl)furan-2-carboxamide (Compound 20, ): Features tert-butyl groups and a thiophene ring. Exhibits distinct ¹H NMR shifts (e.g., δ 7.52 for furan protons) and a molecular mass of 396.2 g/mol .
- N-{2-[(4-Chlorobenzyl)carbamoyl]phenyl}furan-2-carboxamide (4d, ) :
Azo Group (Phenyldiazenyl) Derivatives
- 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)acetamide (): Shares the phenyldiazenyl group but incorporates a benzisothiazole core. Molecular mass: 566.8 g/mol; notable for chlorine substituents .
Heterocyclic Modifications
- N-[4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Integrates a thiazole ring, enhancing structural diversity. Molecular formula: C₁₈H₁₇N₃O₄S; molecular mass: 371.4 g/mol .
Antiviral Activity
- The target compound demonstrated strong docking scores (-12.2 to -10.4 kcal/mol) against MPXV proteins, outperforming analogues like Dorsilurin K and Mangostin .
- N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide ():
Enzyme Inhibition
- N-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)furan-2-carboxamide (31, ): Acts as a carbonic anhydrase inhibitor, highlighting the scaffold’s adaptability to non-antiviral targets .
Insect Growth Regulation
- Analogues like N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide () exhibit insecticidal activity, underscoring structural versatility .
NMR and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
